2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities and therapeutic applications. This particular compound features a nitrophenyl group, an amino group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot synthesis, where malononitrile, aldehyde, and dimedone react in the presence of a catalyst. For instance, a mixture of 3,5-cyclohexanedione, 4-nitrobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol is refluxed for 2-3 hours and then cooled to room temperature .
Industrial Production Methods
Industrial production of this compound can leverage green chemistry principles, such as using environmentally benign catalysts like amine-functionalized silica magnetic nanoparticles. These catalysts facilitate the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives under solvent-free conditions, enhancing yield and purity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Common Reagents and Conditions
Common reagents include malononitrile, aldehydes, dimedone, and catalysts like DMAP, AlCl3, and amine-functionalized silica magnetic nanoparticles. Reaction conditions often involve refluxing in ethanol or performing reactions under solvent-free conditions at room temperature .
Major Products Formed
Major products from these reactions include various substituted chromene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves interaction with molecular targets and pathways. For instance, its antiproliferative activity is related to the disruption of tubulin polymerization, blocking cell division during the metaphase stage . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Similar structure but with a different position of the nitrophenyl group.
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Features additional methyl groups and a tetrahydrochromene structure.
Uniqueness
2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C20H11N3O5 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-amino-4-(4-nitrophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11N3O5/c21-9-14-15(10-5-7-11(8-6-10)23(26)27)16-17(24)12-3-1-2-4-13(12)18(25)19(16)28-20(14)22/h1-8,15H,22H2 |
InChI Key |
IKFJDPLWPZJNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
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